Isalsteine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-[(2-methyl-4-oxo-1,3-benzodioxin-2-yl)sulfanyl]propanoylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO6S/c1-8(12(18)15-7-11(16)17)22-14(2)20-10-6-4-3-5-9(10)13(19)21-14/h3-6,8H,7H2,1-2H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSXAJGKYKXYMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)SC1(OC2=CC=CC=C2C(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10869605 | |
| Record name | N-{2-[(2-Methyl-4-oxo-2H,4H-1,3-benzodioxin-2-yl)sulfanyl]propanoyl}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10869605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116818-99-6 | |
| Record name | Isalsteine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116818996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISALSTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0YPY57FUQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Computational and Theoretical Approaches in Isalsteine Research
Molecular Modeling and Simulation of Isalsteine
Molecular modeling and simulation encompass a range of computational techniques used to predict and analyze the behavior of molecules. These methods are crucial for gaining insights into a compound's structure, dynamics, and interactions at an atomic level. For a compound like this compound, these techniques would be employed to understand its intrinsic properties and how it might interact within various chemical or biological environments.
Quantum Mechanical Calculations for this compound's Electronic Structure
Quantum mechanical (QM) calculations are fundamental for determining the electronic structure of molecules, which dictates their chemical and physical properties. By solving the Schrödinger equation, or approximations thereof, QM methods provide precise information about electron distribution, bond energies, molecular orbitals, and spectroscopic properties. For this compound, QM calculations would be instrumental in:
Determining Ground State Geometry : Optimizing the molecular geometry to find the most stable arrangement of atoms.
Analyzing Electronic Properties : Calculating parameters such as partial charges, dipole moments, and frontier molecular orbitals (HOMO/LUMO), which are critical for understanding reactivity and interaction potential.
Predicting Spectroscopic Data : Simulating infrared (IR), nuclear magnetic resonance (NMR), or UV-Vis spectra, which can aid in the experimental characterization and validation of this compound.
Understanding Reaction Mechanisms : Investigating potential reaction pathways and transition states involving this compound, providing insights into its chemical transformations.
Molecular Dynamics Simulations for this compound Interactions
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movement of atoms and molecules over time. This technique allows researchers to observe conformational changes, binding events, and interactions with solvents or other biomolecules. For this compound, MD simulations would be valuable for:
Exploring Conformational Space : Understanding the flexibility and accessible conformations of this compound in different environments, such as aqueous solutions or lipid bilayers.
Investigating Ligand-Protein Interactions : If a target protein for this compound were identified, MD simulations could model the binding process, characterize the stability of the this compound-protein complex, and identify key interaction residues.
Analyzing Solvent Effects : Studying how solvent molecules interact with this compound and influence its behavior, solubility, and stability.
Calculating Binding Free Energies : Employing advanced MD techniques, such as free energy perturbation or thermodynamic integration, to quantify the strength of this compound's binding to a target.
Conformational Analysis and Energy Landscape Mapping of this compound
Conformational analysis aims to identify and characterize the various stable three-dimensional arrangements (conformations) a molecule can adopt, along with their relative energies. The concept of an "energy landscape" provides a comprehensive map of these conformations and the energy barriers separating them. For this compound, this would involve:
Identifying Stable Conformations : Locating local and global energy minima on its potential energy surface.
Mapping Conformational Transitions : Understanding how this compound transitions between different conformations and the energy required for such changes.
Assessing Flexibility : Quantifying the molecule's rigidity or flexibility, which is crucial for its interaction with biological targets.
Predicting Dynamic Behavior : Using the energy landscape to infer the most probable pathways of conformational change and the rates of these transitions. This analysis helps in comprehending how this compound's shape might adapt to different binding sites or environments.
Ligand-Based and Structure-Based Computational Design for this compound Analogs
Computational drug design strategies are broadly categorized into ligand-based drug design (LBDD) and structure-based drug design (SBDD), both of which could be applied to develop or optimize this compound analogs.
Ligand-Based Drug Design (LBDD) : This approach is utilized when the three-dimensional structure of the biological target is unknown or difficult to obtain. LBDD relies on the knowledge of existing ligands (molecules known to interact with the target) to infer the necessary chemical features for activity. If this compound were found to have a particular biological activity, LBDD could involve:
Pharmacophore Modeling : Identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) of this compound crucial for its activity.
Quantitative Structure-Activity Relationship (QSAR) : Developing mathematical models that correlate this compound's physicochemical properties with its biological activity, allowing for the prediction of activity for new analogs.
Similarity Searching : Identifying other compounds structurally or chemically similar to this compound that might possess similar activities.
Structure-Based Drug Design (SBDD) : This method requires knowledge of the three-dimensional structure of the biological target (e.g., a protein receptor or enzyme). If a specific target for this compound were identified and its structure determined (e.g., through X-ray crystallography or cryo-EM), SBDD could be employed to design improved this compound analogs by:
Molecular Docking : Predicting the preferred binding orientation and affinity of this compound and its analogs within the target's binding site.
De Novo Design : Generating novel molecular structures from scratch that are complementary to the target's binding site, potentially leading to new this compound-inspired compounds.
Fragment-Based Drug Design (FBDD) : Identifying small molecular fragments that bind to the target, which can then be grown or linked to create more potent this compound analogs.
Machine Learning and Artificial Intelligence Applications in this compound Chemistry
The integration of Machine Learning (ML) and Artificial Intelligence (AI) is rapidly transforming chemical research, offering unprecedented capabilities for accelerating drug discovery and materials science. For this compound, ML and AI could be applied across various stages:
Property Prediction : Training ML models on large datasets of chemical compounds and their properties to predict various characteristics of this compound, such as solubility, stability, or potential toxicity, without explicit experimental measurement.
Generative Chemistry : Utilizing generative AI models to design novel this compound analogs with desired properties. These models can create new molecular structures based on learned patterns from existing chemical space.
Retrosynthesis Planning : Employing AI algorithms to predict synthetic routes for this compound or its complex analogs, identifying the most efficient and practical pathways for their laboratory synthesis.
Virtual Screening : Rapidly screening vast chemical libraries to identify compounds with similar properties or predicted biological activities to this compound, significantly reducing the time and cost of experimental screening.
Understanding Structure-Activity Relationships (SAR) : Applying ML techniques to uncover complex SARs for this compound and its derivatives, which might be too intricate for traditional analysis.
In Silico Prediction of Biological Interactions of this compound
In silico prediction methods are computational tools used to forecast how a compound might interact with biological systems, offering a cost-effective and rapid alternative to traditional experimental assays. For this compound, these predictions would be crucial for understanding its potential biological impact:
Drug-Target Interaction Prediction : Predicting potential protein targets that this compound might bind to, even without prior experimental knowledge. This can involve methods like reverse docking or machine learning models trained on known drug-target interactions.
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction : Forecasting the pharmacokinetic and toxicological properties of this compound. In silico ADMET models can predict how well this compound might be absorbed, distributed throughout the body, metabolized, and excreted, as well as its potential for adverse effects.
Pathway and Network Analysis : Predicting the biological pathways or molecular networks that this compound might influence, based on its predicted interactions with various biomolecules. This provides a systems-level understanding of its potential effects.
Investigation of Isalsteine S Biochemical and Cellular Mechanisms
Elucidation of Isalsteine's Molecular Targets
Publicly available information does not extensively document the specific molecular targets of this compound. Research on this compound has not yielded detailed findings regarding the proteins, enzymes, or receptors with which it directly interacts to exert its mucolytic or any other potential biological effect ontosight.ai.
Specific methodologies employed for identifying the molecular targets of this compound are not extensively described in the available public domain. In general drug discovery, target identification can involve various approaches such as literature-based methods, experimental screening techniques, computational methods, and integrative strategies who.intchemicalbook.comgoogle.comnih.govnih.gov. However, the application of these methodologies specifically to this compound has not been widely reported ontosight.ai.
There is a lack of detailed information regarding target validation strategies applied to this compound at the molecular level. Typically, target validation assesses whether a molecular target warrants pharmaceutical development by confirming its therapeutic relevance through genetic evidence, pharmacological studies, and proof-of-concept experiments who.int. Without identified molecular targets for this compound, specific validation strategies cannot be discussed ontosight.ai.
Analysis of this compound's Impact on Specific Biochemical Pathways
The impact of this compound on specific biochemical pathways is not extensively documented in public scientific literature. Therefore, detailed research findings on how this compound modulates or interferes with metabolic, signaling, or other biochemical cascades are not available ontosight.ai.
Specific studies detailing the enzymatic inhibition or activation properties of this compound are not widely reported. While enzyme inhibition and activation are crucial aspects of understanding a compound's mechanism of action, and various methodologies exist to study these effects, no specific data for this compound in this regard could be found in the public domain ontosight.ai.
Information on this compound's capacity for receptor binding and its modulation of specific signaling pathways is not extensively documented. Receptor binding and subsequent modulation of signaling pathways are fundamental to many pharmacological actions. However, detailed studies on this compound's interaction with receptors or its effects on downstream signaling are not publicly available ontosight.ai.
This compound's Influence on Cellular Processes
The influence of this compound on various cellular processes, such as proliferation, differentiation, apoptosis, or metabolism, is not extensively described in the public scientific literature ontosight.ai.
Gene Expression Modulation by this compound
Comprehensive research findings detailing the modulation of gene expression by this compound are not currently available in accessible scientific databases. Studies on gene expression modulation typically involve analyzing changes in mRNA levels of specific genes in response to a compound, often employing techniques such as microarrays or RNA sequencing nih.govarxiv.orgnih.gov. Such studies would identify genes that are upregulated or downregulated, providing insights into the compound's biological effects. Without specific data for this compound, a detailed discussion of its gene expression modulation cannot be provided.
Epigenetic Modulation by this compound
Specific research on the epigenetic modulation induced by this compound is not documented in the available literature. Epigenetic mechanisms, including DNA methylation, histone modifications, and non-coding RNA expression, play crucial roles in regulating gene activity without altering the underlying DNA sequence mdpi.comnih.govfrontiersin.orgnews-medical.net. Investigations into epigenetic modulation by a compound would typically involve analyzing changes in these marks and their correlation with altered gene expression. Given the absence of such studies for this compound, its role in epigenetic regulation remains unexplored in the public domain.
Cellular Pathway Perturbation Analysis Induced by this compound
Detailed analysis of cellular pathway perturbations induced by this compound is not present in the current scientific literature. Cellular pathway perturbation analysis aims to identify specific biological pathways (e.g., signaling pathways, metabolic pathways) that are significantly affected by a compound advaitabio.comgithub.ionih.govnih.govbioconductor.org. This often involves integrating gene expression data with pathway topology information to determine the impact on cellular processes github.ionih.gov. Without experimental data on this compound's effects on cellular components and their interactions, a comprehensive analysis of its pathway perturbations cannot be performed.
Preclinical Biological Evaluation Paradigms for Isalsteine Excluding Clinical Human Trials
In Vitro Models for Mechanistic Characterization of Isalsteine
There is no specific information available in the scientific literature regarding the use of in vitro models to characterize the mechanism of action of this compound.
Cell-Based Assays for Specific Biological Activities
No published studies were identified that describe the use of cell-based assays to determine specific biological activities of this compound. Consequently, no data on its effects on cellular processes, signaling pathways, or target engagement is available.
Mechanistic Studies in In Vivo Preclinical Models (Non-Human)
There are no specific in vivo preclinical studies on this compound reported in the available scientific literature.
Selection and Rationale of Relevant Animal Models for this compound Research
Due to the absence of any defined biological activity or therapeutic target for this compound, there is no basis in the current scientific literature to suggest the selection and rationale for relevant animal models for its research.
Pharmacodynamic Biomarker Identification in Preclinical Studies for this compound
No preclinical studies have been published that would lead to the identification of pharmacodynamic biomarkers for this compound.
Exploration of Biological Responses in Disease Models (Mechanistic Focus)
There are no published reports on the exploration of biological responses to this compound in any animal disease models with a focus on its mechanism of action.
Methodological Considerations and Future Trajectories in Isalsteine Research
Development of Advanced Research Methodologies Applicable to Isalsteine
To thoroughly characterize this compound, a suite of advanced analytical and computational methodologies would be paramount. For structural elucidation and confirmation of purity, techniques such as high-resolution mass spectrometry (HRMS) and various nuclear magnetic resonance (NMR) spectroscopies (e.g., ¹H NMR, ¹³C NMR, 2D NMR experiments like COSY, HSQC, HMBC) are indispensable. These methods provide detailed insights into the molecular connectivity and three-dimensional arrangement of atoms within the this compound molecule. X-ray crystallography, if suitable crystals can be obtained, would offer definitive structural information, including absolute stereochemistry where applicable nih.gov.
Beyond structural analysis, advanced chromatographic techniques, such as ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS), would be crucial for assessing purity, identifying impurities, and developing methods for quantitative analysis of this compound in various matrices.
From a computational perspective, molecular modeling and simulation techniques could be employed to predict this compound's physicochemical properties, such as solubility, lipophilicity, and pKa values, which are critical for understanding its behavior in biological systems. Furthermore, computational methods like molecular docking and molecular dynamics simulations could be utilized to predict potential binding sites and interactions with biological targets, even in the absence of experimental data. This in silico approach can guide preliminary hypotheses for biological screening. While these methodologies are generally applicable to chemical compounds, specific documented applications or findings for this compound utilizing these advanced techniques are not extensively available in the current literature nih.gov.
Integration of Multi-Omics Data in this compound Mechanism Elucidation
The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—represents a powerful approach for elucidating the mechanisms of action of bioactive compounds. For a compound like this compound, where biological activity is not well-documented, a multi-omics strategy would be instrumental in identifying its potential cellular targets, pathways, and effects.
If this compound were to exhibit any biological activity, transcriptomics (e.g., RNA sequencing) could reveal changes in gene expression profiles in response to the compound, indicating affected biological processes. Proteomics (e.g., mass spectrometry-based protein profiling) could identify alterations in protein abundance or post-translational modifications, pointing towards direct or indirect protein targets. Metabolomics, by analyzing changes in cellular metabolite levels, could provide insights into metabolic pathway perturbations induced by this compound.
The true power lies in the integrative analysis of these diverse datasets. For instance, changes in gene expression (transcriptomics) could be correlated with alterations in protein levels (proteomics) and downstream metabolic shifts (metabolomics) to construct a comprehensive picture of this compound's cellular impact. Bioinformatics tools and computational pipelines are essential for processing, integrating, and interpreting such large and complex datasets to identify key molecular signatures and potential mechanisms of action. While multi-omics approaches are widely recognized for their utility in chemical biology and drug discovery, the application of such integrated studies specifically to this compound has not been widely reported nih.gov.
Identification of Research Gaps and Underexplored Areas for this compound
A significant research gap concerning this compound is the limited publicly available information regarding its fundamental chemical properties, biological activity, and potential applications nih.gov. This lack of documentation highlights several underexplored areas that warrant immediate attention:
Comprehensive Physicochemical Characterization: Beyond basic molecular formula and weight, detailed studies on its solubility, stability under various conditions (pH, temperature, light), and partition coefficient are crucial for understanding its behavior in different environments and for potential formulation development.
Preliminary Biological Screening: There is a notable absence of reported data on this compound's biological activity. Fundamental in vitro screening against a broad range of biological targets (e.g., enzyme panels, receptor binding assays, cell-based assays for cytotoxicity, proliferation, or specific cellular responses) is a critical first step to identify any intrinsic bioactivity.
Mechanism of Action Studies: Should any biological activity be identified, detailed studies to elucidate its precise mechanism of action are lacking. This would involve identifying direct molecular targets, affected signaling pathways, and downstream cellular consequences.
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: For any potential therapeutic application, understanding how this compound is absorbed, distributed, metabolized, and excreted (PK) and its pharmacological effects (PD) in biological systems is essential. Currently, there is no publicly available data in this area.
Synthetic Optimization and Analog Development: Information on efficient synthetic routes for this compound and the exploration of its structural analogs to improve potency, selectivity, or physicochemical properties is also an underexplored domain.
Broader Implications for Drug Discovery and Chemical Biology based on this compound-like Compounds
The systematic characterization of underexplored compounds like this compound holds broader implications for drug discovery and chemical biology. Every novel chemical structure represents a unique scaffold that could potentially interact with biological systems in unforeseen ways. Even if this compound itself does not immediately emerge as a drug candidate, its thorough investigation can contribute valuable knowledge to the broader chemical space.
Firstly, understanding the properties and potential reactivities of novel scaffolds expands the repertoire of chemical tools available for probing biological processes. This compound, once characterized, could serve as a lead compound for medicinal chemistry efforts, where structural modifications could lead to the development of more potent, selective, or bioavailable derivatives.
Secondly, the study of compounds with previously unknown biological activities can lead to the discovery of novel mechanisms of action or entirely new therapeutic targets. This is particularly relevant in an era where drug resistance and the need for innovative therapies are pressing challenges.
Finally, the process of characterizing underexplored compounds contributes to the fundamental understanding of structure-activity relationships (SAR) within diverse chemical classes. This knowledge can inform rational drug design strategies and guide the synthesis of future chemical libraries, ultimately accelerating the drug discovery pipeline and enriching the field of chemical biology with new molecular probes.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Isalsteine, and how can researchers optimize reaction conditions to improve yield and purity?
- Methodological Answer : Begin by reviewing existing synthetic protocols (e.g., nucleophilic substitution, catalytic hydrogenation) and systematically vary parameters such as temperature, solvent polarity, and catalyst loading. Use Design of Experiments (DoE) frameworks to identify critical factors affecting yield. Validate purity via HPLC-UV/Vis or LC-MS, and cross-reference spectral data (e.g., H NMR, IR) with computational simulations (e.g., DFT) to confirm structural fidelity .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural integrity and purity?
- Methodological Answer : Employ tandem techniques such as NMR (H/C, 2D-COSY) for structural elucidation, coupled with mass spectrometry (HRMS) for molecular weight confirmation. For purity assessment, use reverse-phase HPLC with diode-array detection (DAD) to quantify impurities. Validate methods per ICH Q2(R1) guidelines, ensuring linearity, precision, and LOD/LOQ thresholds .
Advanced Research Questions
Q. How should researchers design controlled experiments to investigate this compound’s stability under varying physiological conditions?
- Methodological Answer : Simulate physiological environments (e.g., pH 1.2–7.4 buffers, 37°C) and monitor degradation kinetics via time-resolved UV-Vis or LC-MS. Include control groups with stabilizers (e.g., antioxidants) and use Arrhenius modeling to predict shelf-life. Ensure reproducibility by triplicate trials and statistical validation (e.g., ANOVA for inter-batch variability) .
Q. What statistical approaches are appropriate for resolving contradictions in this compound’s bioactivity data across different cell models?
- Methodological Answer : Apply meta-analysis to harmonize disparate datasets, adjusting for variables like cell lineage (e.g., HEK-293 vs. HepG2) and assay sensitivity. Use multivariate regression to identify confounding factors (e.g., serum concentration, passage number). Validate findings with orthogonal assays (e.g., qPCR for gene expression vs. Western blot for protein levels) .
Q. How can in silico modeling be integrated with wet-lab experiments to study this compound’s molecular interactions?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) to predict binding affinities with surface plasmon resonance (SPR) for kinetic validation. Use molecular dynamics simulations (e.g., GROMACS) to assess conformational stability. Cross-validate computational predictions with mutagenesis studies to identify critical residues .
Q. What validation protocols are required when comparing this compound’s pharmacokinetic properties across species?
- Methodological Answer : Conduct interspecies allometric scaling using plasma concentration-time profiles from rodent and non-rodent models. Apply compartmental modeling (e.g., non-linear mixed-effects) to estimate parameters like and . Ensure cross-species relevance by correlating in vitro metabolic stability (e.g., microsomal assays) with in vivo data .
Q. What are the critical parameters for validating this compound’s antioxidant activity assays (e.g., DPPH, FRAP)?
- Methodological Answer : Standardize assay conditions (e.g., reagent concentration, incubation time) and include positive controls (e.g., ascorbic acid). Quantify radical scavenging activity using dose-response curves (IC values) and validate via electron paramagnetic resonance (EPR) spectroscopy. Account for interference from solvents or co-solvents by running blank controls .
Q. How can researchers address batch-to-batch variability in this compound samples during long-term pharmacological studies?
- Methodological Answer : Implement quality-by-design (QbD) principles during synthesis, tracking critical quality attributes (CQAs) like crystallinity (via XRD) and particle size (via SEM). Use accelerated stability studies (40°C/75% RH) to identify degradation pathways. Apply multivariate statistical process control (MSPC) to monitor production consistency .
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
